

BMS-986142 In Vitro Assay Protocols: A Detailed Guide for Researchers

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Compound of Interest

| | |
|----------------|--------------|
| Compound Name: | BMS-986142 |
| CAS No.: | 1643368-58-4 |
| Cat. No.: | B606288 |

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986142 is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling element in various immune pathways, including B-cell receptor (BCR) and Fc receptor signaling, making it a key target in the study and treatment of autoimmune diseases such as rheumatoid arthritis.[3][4][5] This document provides detailed application notes and protocols for in vitro assays designed to characterize the activity of **BMS-986142**.

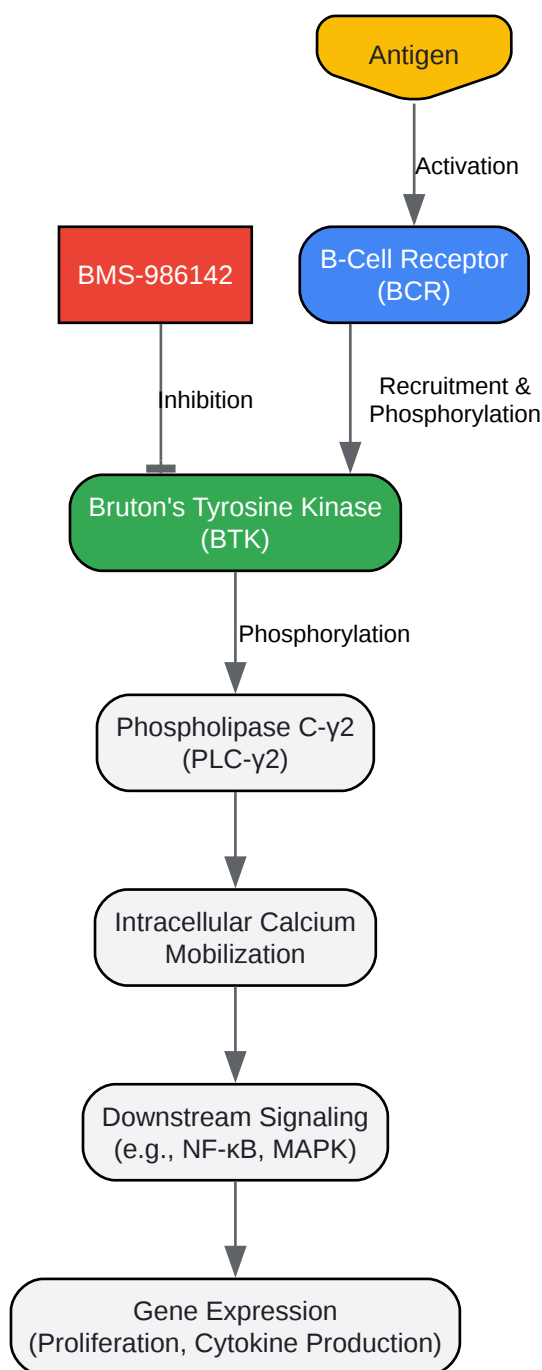
Mechanism of Action

BMS-986142 functions as a reversible inhibitor of BTK, a non-receptor tyrosine kinase essential for the activation and proliferation of B-lymphocytes.[6] Upon activation of the B-cell receptor, BTK phosphorylates phospholipase C- γ 2 (PLC- γ 2), which in turn triggers intracellular calcium mobilization and downstream signaling cascades.[1] By inhibiting BTK, **BMS-986142** effectively blocks these signaling pathways, leading to reduced B-cell proliferation, cytokine production, and autoantibody secretion. Additionally, BTK is involved in Fc receptor (FcR)

signaling in myeloid cells and RANKL-induced osteoclastogenesis, both of which are implicated in the pathology of rheumatoid arthritis.[1][7]

Signaling Pathways

The following diagram illustrates the central role of BTK in B-cell receptor signaling and the inhibitory effect of **BMS-986142**.



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Caption: BTK signaling pathway in B-cells and the inhibitory action of **BMS-986142**.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of **BMS-986142** from various studies.

Table 1: In Vitro Potency and Selectivity of **BMS-986142**^{[2][5]}

| Parameter | IC50 Value | Notes |
|-----------------------|------------|---|
| BTK (enzymatic assay) | 0.5 nM | Potent inhibition of recombinant human BTK. |
| Tec | 10 nM | Member of the Tec family of kinases. |
| ITK | 15 nM | Member of the Tec family of kinases. |
| BLK | 23 nM | Member of the Tec family of kinases. |
| Txk | 28 nM | Member of the Tec family of kinases. |
| BMX | 32 nM | Member of the Tec family of kinases. |
| LCK | 71 nM | Member of the Src family of kinases. |
| SRC | 1100 nM | Member of the Src family of kinases. |

Table 2: Cellular Activity of **BMS-986142**^{[1][5]}

| Assay | Cell Type | Stimulus | Endpoint | IC50 Value |
|--------------------------|--|---------------------------------|------------------------------|------------------------------|
| Calcium Flux | Ramos B cells | Anti-IgM | BTK-dependent calcium flux | 9 nM |
| TNF- α Production | Peripheral Blood Mononuclear Cells (PBMCs) | IgG-containing Immune Complexes | TNF- α secretion | 3 nM |
| IL-6 Production | Peripheral Blood Mononuclear Cells (PBMCs) | IgG-containing Immune Complexes | IL-6 secretion | 4 nM |
| CD69 Expression | Human Whole Blood | BCR stimulation | CD69 expression on B-cells | 90 nM |
| CD63 Expression | Human Whole Blood | Anti-IgE | CD63 expression on basophils | 89 nM |
| Osteoclastogenesis | Primary monocytic progenitor cells | RANK-L | Formation of osteoclasts | Inhibition observed at 15 nM |

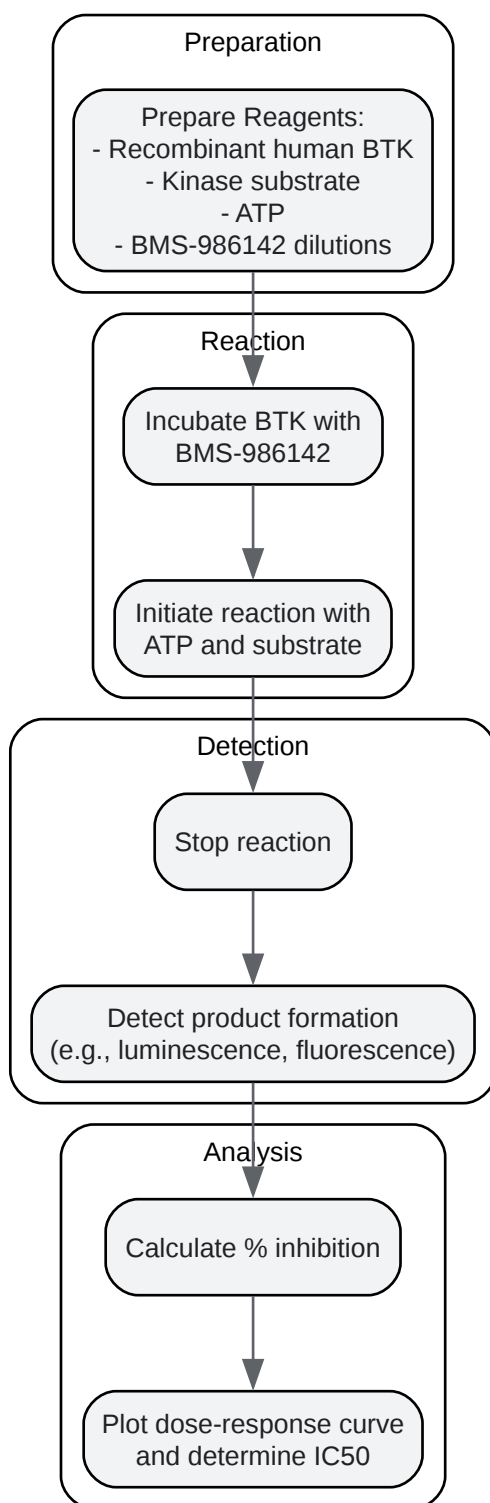
Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the activity of **BMS-986142**.

BTK Enzymatic Assay

This assay determines the direct inhibitory effect of **BMS-986142** on the enzymatic activity of recombinant human BTK.

Workflow:



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Caption: Workflow for the BTK enzymatic assay.

Protocol:

- Reagent Preparation:
 - Prepare a solution of human recombinant BTK (e.g., 0.6 nM His-tagged BTK).[7]
 - Prepare a suitable kinase substrate and ATP solution.
 - Prepare serial dilutions of **BMS-986142** in an appropriate buffer (e.g., DMSO, then diluted in assay buffer).
- Reaction Setup:
 - In a microplate, add the BTK enzyme to each well.
 - Add the serially diluted **BMS-986142** or vehicle control to the wells.
 - Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature.
- Initiation and Incubation:
 - Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
 - Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- Detection:
 - Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).
 - Measure the amount of product formed using a suitable detection method, such as luminescence or fluorescence, with a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **BMS-986142** relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the **BMS-986142** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B-Cell Proliferation Assay

This assay measures the effect of **BMS-986142** on the proliferation of B-cells following stimulation of the B-cell receptor.

Protocol:

- Cell Culture:
 - Isolate primary human B-cells from peripheral blood.
 - Culture the B-cells in appropriate media and conditions.
- Assay Procedure:
 - Plate the B-cells in a 96-well plate.
 - Treat the cells with serial dilutions of **BMS-986142** or vehicle control and pre-incubate for a specified time.
 - Stimulate the cells with a BCR activator, such as anti-IgM antibodies.
 - Incubate the cells for a period sufficient to allow for proliferation (e.g., 72 hours).
- Proliferation Measurement:
 - Assess cell proliferation using a standard method, such as the incorporation of tritiated thymidine ($[^3\text{H}]$ -thymidine) or a colorimetric assay (e.g., MTS or WST-1).
- Data Analysis:
 - Determine the level of proliferation for each treatment condition.
 - Calculate the percentage of inhibition of proliferation and determine the IC50 value as described for the enzymatic assay.

Cytokine Production Assay (TNF- α and IL-6)

This assay quantifies the inhibitory effect of **BMS-986142** on the production of inflammatory cytokines by peripheral blood mononuclear cells (PBMCs).[1]

Protocol:

- Cell Isolation:
 - Isolate PBMCs from human whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
- Assay Procedure:
 - Plate the PBMCs in a 96-well plate.
 - Treat the cells with various concentrations of **BMS-986142** or vehicle.
 - Stimulate the cells with IgG-containing immune complexes to activate Fc γ receptors.[1]
 - Incubate the cells for an appropriate time to allow for cytokine production (e.g., 24 hours).
- Cytokine Measurement:
 - Collect the cell culture supernatants.
 - Measure the concentration of TNF- α and IL-6 in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
- Data Analysis:
 - Generate a standard curve for each cytokine.
 - Determine the concentration of each cytokine in the samples.
 - Calculate the percentage of inhibition of cytokine production and determine the IC50 values.

CD69 Expression Assay in Human Whole Blood

This pharmacodynamic assay measures the functional effect of **BMS-986142** on B-cell activation in a more physiologically relevant whole blood matrix.[6]

Protocol:

- Blood Collection and Treatment:
 - Collect human whole blood in tubes containing an anticoagulant (e.g., EDTA).
 - Aliquot the blood into tubes and treat with serial dilutions of **BMS-986142** or vehicle control.
 - Incubate at 37°C for a specified time (e.g., 1 hour).
- B-Cell Stimulation:
 - Stimulate B-cell activation by adding a BCR agonist, such as anti-IgD-dextran.[6]
 - Include an unstimulated control (no agonist).
 - Incubate the blood at 37°C for 24 hours.[6]
- Flow Cytometry Analysis:
 - Lyse the red blood cells using a lysis buffer.
 - Stain the remaining white blood cells with fluorescently labeled antibodies against CD20 (to identify B-cells) and CD69 (as a marker of activation).
 - Acquire the samples on a flow cytometer.
- Data Analysis:
 - Gate on the CD20-positive B-cell population.
 - Determine the percentage of CD69-positive B-cells for each treatment condition.

- Calculate the percentage of inhibition of CD69 expression and determine the IC50 value.

Conclusion

The in vitro assays described provide a comprehensive framework for characterizing the potency and mechanism of action of **BMS-986142**. These protocols can be adapted and optimized for specific research needs, contributing to a deeper understanding of BTK inhibition and its therapeutic potential.

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